![molecular formula C16H9ClFNO2 B414465 (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B414465.png)
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a fluoro-substituted benzylidene group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 4-chloroacetophenone can react with formamide under acidic conditions to form the oxazole ring.
-
Introduction of the Benzylidene Group: : The benzylidene group can be introduced via a condensation reaction between the oxazole derivative and 4-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
-
Reduction: : Reduction of the oxazole ring or the benzylidene group can yield various reduced forms of the compound, such as dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted phenyl or benzylidene derivatives.
Aplicaciones Científicas De Investigación
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
-
Biological Research: : It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-phenyl)-4H-oxazol-5-one: Lacks the benzylidene group, which may reduce its biological activity.
4-(4-Fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro-phenyl group, which may affect its binding properties.
Uniqueness
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity. The combination of these groups with the oxazole ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H9ClFNO2 |
|---|---|
Peso molecular |
301.7g/mol |
Nombre IUPAC |
(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-5-3-11(4-6-12)15-19-14(16(20)21-15)9-10-1-7-13(18)8-2-10/h1-9H/b14-9- |
Clave InChI |
NBZBYTRKXVDUEC-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


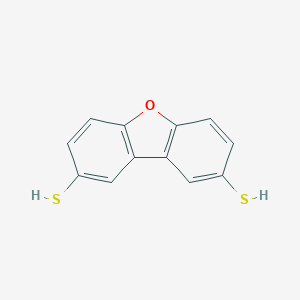
![3-methyl-7-nonyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414383.png)
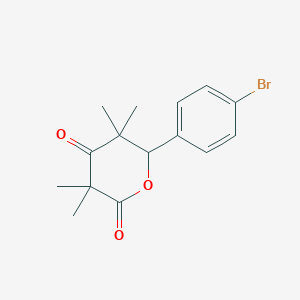
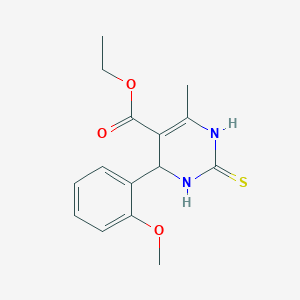
![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)
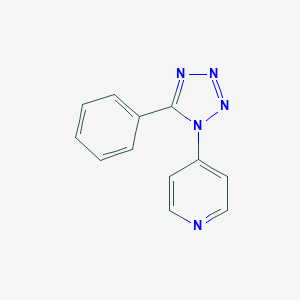
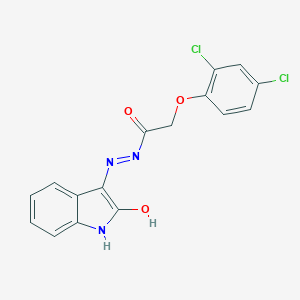
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)

![5-[(5-{2-Nitro-4,5-dimethylphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B414408.png)
